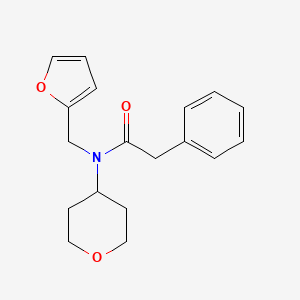

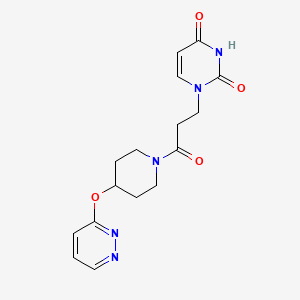

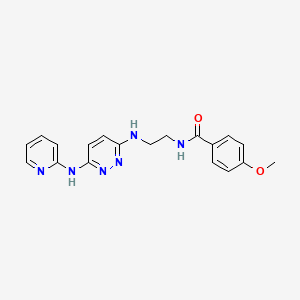

(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related imidazole and piperazine derivatives involves multiple steps, including cyclocondensation reactions, nucleophilic substitution, and Michael-type addition processes. For instance, a method for synthesizing imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines demonstrates the complexity of obtaining such compounds, involving reactions with ethyl phenylpropiolate and subsequent intramolecular cyclization (Vinogradov et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to "(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride" has been determined using techniques such as X-ray diffraction. These studies reveal the conformational aspects and the positioning of substituents which significantly influence the compound's biological activity and interaction with biological targets (Żesławska et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, highlighting their versatile reactivity. The chemical properties are influenced by the functional groups present in the molecule, such as the imidazole and piperazine rings, which contribute to their potential biological activities (Hu et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for the compound's application in drug formulation. Solid-state NMR and IR spectroscopy have been used to determine the protonation sites in piperazine derivatives, which is essential for understanding their behavior in biological environments (Marvanová et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity towards different reagents, stability under various conditions, and the ability to form salts or derivatives, are integral for their potential therapeutic use. The introduction of various substituents can significantly alter these properties, affecting their pharmacological profile (Lv et al., 2017).

Scientific Research Applications

Synthesis and Biological Evaluation of Piperazine Derivatives : Piperazine derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that certain synthesized compounds exhibited significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Activities : Research on similar piperazine derivatives has shown potential in anticancer applications. One study synthesized novel derivatives and evaluated them for their effectiveness against various cancer cell lines, finding notable antiproliferative inhibition potency (Al-Soud et al., 2021).

Antiarrhythmic and Antihypertensive Properties : Some derivatives of piperazine compounds have been found to exhibit antiarrhythmic as well as antihypertensive activities. Research has identified specific compounds within this class that show promising pharmacological properties (Dylag et al., 2004).

Antibacterial and Antifungal Activities : A study on azole-containing piperazine derivatives demonstrated moderate to significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).

Bacterial Efflux Pump Inhibitors : Derivatives of the compound have been studied as efflux pump inhibitors. They show potential in reversing multidrug resistance in bacteria, particularly in Gram-negative strains like E. coli (Żesławska, Nitek, & Handzlik, 2017).

Pharmaceutical Analysis Applications : The compound has been used in the development of ion-selective electrodes for pharmaceutical analysis, specifically for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).

properties

IUPAC Name |

(Z)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O.ClH/c1-2-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-8-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3;1H/b9-8-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPSANXSAFECKC-UOQXYWCXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)

![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)

![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)

![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)